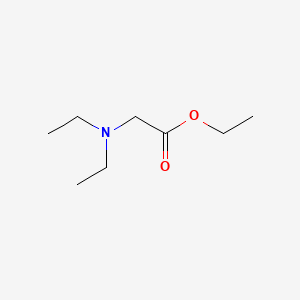

Glycine, N,N-diethyl-, ethyl ester

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters are a class of organic compounds derived from amino acids where the carboxylic acid group is converted into an ester. This modification is significant as it protects the carboxyl group, allowing the amino group to undergo reactions. Glycine (B1666218), N,N-diethyl-, ethyl ester is a tertiary amino acid ester, a derivative of the simplest amino acid, glycine. cymitquimica.comsemanticscholar.org The ethyl esterification of the carboxyl group and the diethyl substitution on the amino group are key features that influence its reactivity and physical properties. cymitquimica.com

The esterification of amino acids is a fundamental reaction in peptide synthesis. For instance, Glycine ethyl ester hydrochloride is used in solution phase peptide synthesis. chemicalbook.com The process often involves reacting the amino acid with an alcohol in the presence of an acid catalyst. orgsyn.org For example, Glycine ethyl ester hydrochloride can be prepared by the action of absolute alcohol and hydrogen chloride on glycine. orgsyn.org This protective chemistry is crucial for building complex peptide chains. orgsyn.org

Significance in Synthetic Organic Methodologies

Glycine, N,N-diethyl-, ethyl ester and its relatives are valuable intermediates in various organic syntheses. For instance, Glycine ethyl ester hydrochloride is a key intermediate in the preparation of chrysanthemic acid and is used in the synthesis of anti-inflammatory drugs. guidechem.com The reactivity of the ester and the amino group allows for a range of chemical transformations.

One notable application is in the synthesis of heterocyclic compounds. For example, Glycine ethyl ester hydrochloride can be used to synthesize tetrazole acetic acid. guidechem.com Furthermore, its derivatives are employed in the synthesis of more complex molecules. A patent describes the synthesis of N,N-dimethylamino acetic ester and N,N-diethyl amino yl acetate (B1210297) from monochloroacetic acid and a high fatty alcohol, followed by a reaction with a diethylamine (B46881) solution. google.com This highlights the role of these compounds as building blocks in multi-step synthetic pathways.

The compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com

Overview of Emergent Research Frontiers

Current research continues to explore new applications for this compound and related compounds. One area of interest is their potential use in the development of new therapeutic agents. For example, amino acid ester-coupled caffeoylquinic acid derivatives, synthesized using amino acid esters like glycine ethyl ester hydrochloride, are being investigated as potential hypolipidemic agents. nih.gov These studies involve coupling the amino acid ester to a biologically active scaffold to enhance its properties. nih.gov

Another frontier is the development of novel drug delivery systems. N,N-dimethylamino acetic esters are being explored as dermal osmosis accelerators in creams, pastes, and liniments to enhance the absorption of drugs through the skin. google.com This application leverages the increased lipophilicity of these modified amino acid esters. cymitquimica.com

Furthermore, research into the synthesis of novel bioactive compounds continues to utilize glycine ester derivatives. For instance, ethyl glycinate (B8599266) has been used to synthesize various amide derivatives which were then studied for their potential inhibitory activity against enzymes like COX2 through molecular docking studies. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(diethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9(5-2)7-8(10)11-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRQJZMYQQDYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181025 | |

| Record name | Glycine, N,N-diethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-21-5 | |

| Record name | Glycine, N,N-diethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,N-diethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-diethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N,N-diethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements

Established Synthetic Routes

Established synthetic strategies for N,N-diethylglycine ethyl ester and related N-substituted glycine (B1666218) esters rely on fundamental organic reactions, including the alkylation of amines and direct esterification procedures.

The construction of the N,N-diethylglycine ethyl ester framework typically involves the formation of C-N bonds through the alkylation of diethylamine (B46881) and the formation of an ester linkage. These steps can be performed sequentially or in a concerted fashion.

Glyoxal (B1671930), as the simplest dialdehyde, serves as a C2 building block in various organic syntheses. While direct, one-pot synthesis of N,N-diethylglycine ethyl ester from glyoxal, diethylamine, and ethanol (B145695) is not prominently documented, the reaction of glyoxal with secondary amines is known to produce substituted aminoacetamides. rsc.org A plausible pathway involves the reaction of glyoxal with two equivalents of a secondary amine. For instance, the condensation of glyoxal with 2,6-diisopropylaniline (B50358) in n-propanol and water has been used to create diimine products in high yield. chemspider.com

A related and more direct conceptual approach involves the use of ethyl glyoxylate (B1226380), an oxidized derivative of glyoxal. Acid-catalyzed condensation of ethyl glyoxylate with amides is a known method for producing diaminoacetic acid derivatives. google.com Theoretically, a similar reaction could be envisaged where ethyl glyoxylate reacts with diethylamine to form the target N,N-diethylglycine ethyl ester, likely proceeding through an iminium intermediate followed by reduction or rearrangement.

Table 1: Representative Glyoxal Condensation Reaction

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Glyoxal (40% aq.), 2,6-Diisopropylaniline | n-Propanol, Water, 70°C, 1h | Diimine | 87% | chemspider.com |

A highly effective and common method for synthesizing N,N-diethylglycine ethyl ester is the nucleophilic substitution of a haloacetate ester with diethylamine. Ethyl chloroacetate (B1199739) is a frequently used intermediate in this process. google.com The reaction involves the alkylation of the secondary amine, diethylamine, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion. libretexts.org

A patented method describes the synthesis of N,N-disubstituted glycine esters by reacting an appropriate chloroacetate ester with an excess of diethylamine. google.com The use of excess amine serves both as the nucleophile and as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. libretexts.org This method is advantageous due to its mild reaction conditions, short duration, and high yields. google.com

Alternative conditions for similar N-alkylation reactions using ethyl chloroacetate or the more reactive ethyl bromoacetate (B1195939) involve various base and solvent systems. Common systems include potassium carbonate in acetone (B3395972) or dimethylformamide (DMF), or sodium hydride in tetrahydrofuran (B95107) (THF). researchgate.net To enhance the reaction rate, a catalytic amount of an iodide salt, such as sodium iodide (NaI) or a phase-transfer catalyst like a tetralkylammonium salt, can be added to facilitate the halogen exchange and increase the reactivity of the haloacetate intermediate. researchgate.net

Table 2: Synthesis of N,N-Disubstituted Glycine Esters via Chloroacetate Alkylation

| Amine | Alkylating Agent | Reaction Conditions | Total Yield | Reference |

|---|---|---|---|---|

| Diethylamine | Ethyl Chloroacetate | Room temperature, 1-2 hours, excess amine | 67% - 96% | google.com |

| Various Amines | Ethyl Chloroacetate | Acetone/K₂CO₃, with catalytic KI | - | researchgate.net |

The ester functional group of N,N-diethylglycine can be introduced using specific alcohols, which can serve purposes such as introducing chirality or creating activated esters for further transformations.

Esterification of N,N-diethylglycine with menthol (B31143), a chiral alcohol, produces the corresponding menthyl ester. This type of reaction is primarily employed in asymmetric synthesis, where a chiral auxiliary like (-)-menthol is used to resolve a racemic mixture of carboxylic acids. uns.ac.id In the case of N,N-diethylglycine, which is achiral, the utility would lie in applications where the menthyl group imparts specific physical or biological properties to the molecule.

The synthesis can be achieved through Fischer esterification, where N,N-diethylglycine is reacted with menthol in the presence of a strong acid catalyst, such as sulfuric acid, often under reflux. uns.ac.id Alternatively, enzymatic methods have been developed. For example, lipases have been used to catalyze the esterification of menthol with fatty acids, sometimes using the reactants themselves to form a deep eutectic solvent (DES), which serves as the reaction medium. nih.gov A highly relevant synthetic approach involves reacting an intermediate, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-bromoacetate, with various amines to produce a series of menthol glycinates. nih.gov This demonstrates the feasibility of coupling the menthol ester moiety with a glycine backbone that can be subsequently N-alkylated or, if starting with N,N-diethyl bromoacetamide, could theoretically produce the target compound.

Esterification of N,N-diethylglycine with a phenol (B47542), particularly a sterically hindered phenol like 2,6-dimethoxyphenol (B48157), is a method for producing an activated ester. Unlike simple alkyl esters, phenolic esters are more reactive towards nucleophilic acyl substitution. This increased reactivity is due to the phenolic oxygen being part of an aromatic system, making the phenoxide a better leaving group.

These activated esters are valuable intermediates in organic synthesis, most notably in peptide synthesis, where they facilitate the formation of amide bonds under mild conditions. While specific procedures for the reaction of N,N-diethylglycine with 2,6-dimethoxyphenol are not widely reported, the general synthesis of activated esters of N-protected amino acids is well-established. orgsyn.org These methods often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation between the carboxylic acid and the phenol. The steric hindrance provided by the two methoxy (B1213986) groups in 2,6-dimethoxyphenol would create an ester that is relatively stable for isolation but sufficiently reactive for subsequent coupling reactions.

Esterification with Specific Alcohols

Advanced Synthetic Strategies

The synthesis involving Glycine, N,N-diethyl-, ethyl ester has been a subject of considerable research, leading to the development of advanced strategies that enhance efficiency, yield, and stereoselectivity. These methods are pivotal in the construction of complex nitrogen-containing molecules.

Zinc-Mediated Condensation Reactions

Zinc-mediated reactions, particularly the Reformatsky-type reaction, represent a cornerstone in the application of this compound for forming new carbon-carbon bonds. This approach is especially prominent in the synthesis of β-lactams, which are core structural motifs in many antibiotic agents.

Ethyl N,N-diethylglycinate serves as a key precursor in the synthesis of β-lactams through a zinc-mediated condensation with imines. This reaction, a variation of the Reformatsky reaction, involves the formation of a zinc enolate of the glycine ester, which then undergoes a [2+2] cycloaddition with an imine to yield the β-lactam ring. The presence of the two ethyl groups on the nitrogen atom is crucial as it prevents side reactions, such as self-condensation, that can occur with N-unsubstituted or N-monosubstituted amino esters.

The reaction is versatile, allowing for the synthesis of a wide array of β-lactams with various substituents on the ring, depending on the structure of the imine used. For instance, the reaction of the zinc reagent of ethyl N,N-diethylglycinate with N-benzylidene-p-anisidine has been shown to produce the corresponding β-lactam in good yields. This methodology provides a direct route to 3-amino-β-lactams, which are valuable intermediates for the synthesis of more complex molecules. A one-pot synthesis method has been developed where the α-amino acid is first esterified in situ, followed by the zinc-mediated reaction with an imine in the presence of a Lewis acid like titanium(IV) chloride, streamlining the process.

Table 1: Examples of β-Lactam Synthesis using Ethyl N,N-diethylglycinate and Derivatives

| Reactants | Product | Yield (%) |

| Ethyl N,N-diethylglycinate + N-aryl imines | 1-Aryl-3-(diethylamino)-4-aryl-2-azetidinones | 65-85% |

| Ethyl N,N-dibenzylglycinate + N-benzylideneaniline | 1,4-Diphenyl-3-(dibenzylamino)-2-azetidinone | 83% |

The key reactive intermediate in these syntheses is the zinc enolate, or Reformatsky reagent, formed from ethyl N,N-diethylglycinate. This organozinc compound is generated by the reaction of the α-haloester (or in some cases, the α-amino ester itself under specific conditions) with activated zinc metal. The resulting zinc enolate is a nucleophilic species that readily adds to the electrophilic carbon atom of the imine double bond.

The reactivity of the zinc enolate is influenced by several factors, including the solvent, temperature, and the presence of additives. For example, the use of a Lewis acid, such as titanium(IV) chloride, can enhance the electrophilicity of the imine, thereby promoting the reaction and improving the yield of the β-lactam. The stability of the N,N-diethyl substituted glycine ester enolate is a key factor in the success of these reactions, as it is less prone to decomposition compared to enolates of other amino esters. The reaction of this zinc enolate with imines has been shown to be a reliable method for the preparation of various 1,4-diaryl-3-(diethylamino)-2-azetidinones. The process involves the formation of a metalated amino ester that subsequently reacts to form the heterocyclic β-lactam ring structure.

Mechanistic investigations into the interaction of organozinc compounds derived from glycine esters have provided insights into the reaction pathway. The reaction is generally understood to proceed through a chelated transition state. After the initial nucleophilic addition of the zinc enolate to the imine, a zinc amide intermediate is formed. This intermediate then undergoes an intramolecular cyclization, with the nitrogen atom of the former imine displacing the ethoxy group of the ester to form the four-membered β-lactam ring.

The stereochemical outcome of the reaction is often dependent on the specific substrates and reaction conditions. While the reaction of the zinc enolate of ethyl N,N-diethylglycinate with some imines can lead to a mixture of cis and trans isomers of the β-lactam, the trans isomer is often the major product. This stereoselectivity can be influenced by the nature of the substituents on the imine and the reaction conditions employed.

Catalytic Approaches in N-Substitution and Esterification

Efficient methods for the synthesis of this compound itself are crucial for its application in further synthetic steps. Catalytic approaches offer advantages in terms of sustainability, cost-effectiveness, and ease of workup.

Silica (B1680970) gel sulfonic acid (SiO2-SO3H) has emerged as a highly effective and reusable solid acid catalyst for the esterification of amino acids. This heterogeneous catalyst provides a green alternative to traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which are often corrosive, difficult to separate from the reaction mixture, and can lead to waste generation.

The synthesis of ethyl N,N-diethylglycinate can be efficiently achieved by the esterification of N,N-diethylglycine with ethanol using silica gel sulfonic acid as the catalyst. The large surface area and the acidic sulfonic acid groups on the silica support facilitate the protonation of the carboxylic acid group, activating it towards nucleophilic attack by ethanol. The reaction proceeds under mild conditions, and the catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. This method represents a practical and environmentally benign approach for the production of N,N-disubstituted amino acid esters.

Green Chemistry Principles in Synthesis of Glycine Derivatives

The 12 Principles of Green Chemistry provide a framework for creating chemical processes and products that are more sustainable. acs.orgnih.gov The synthesis of glycine derivatives, including this compound, is increasingly being evaluated through this lens, with a focus on minimizing waste, energy use, and hazardous substances. ijpsr.com

Key principles that are particularly relevant to the synthesis of glycine derivatives include:

Catalysis (Principle #9): Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in many cases, be recycled and reused. opcw.org The use of heterogeneous catalysts, such as cerium oxide or silica gel sulfonic acid, for the synthesis of N,N-dimethyl glycine ester exemplifies this principle. rsc.orggoogle.com These catalysts can be easily separated from the reaction mixture by simple filtration, reducing waste and production costs. google.com

Atom Economy (Principle #2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic routes often have higher atom economy than traditional stoichiometric methods, which can generate significant amounts of inorganic salts as byproducts.

Safer Solvents and Auxiliaries (Principle #5): The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research into solvent-free reactions, such as the CeO₂-catalyzed transamidation, is a prime example of this principle in action. rsc.org When solvents are necessary, greener alternatives like water, ethanol, or supercritical CO₂ are preferred over hazardous chlorinated solvents. ijpsr.com

The application of these principles can be seen in patented methods for related compounds. For instance, a method for preparing N,N-dimethyl glycine ester using a recyclable silica gel sulfonic acid catalyst avoids the use of corrosive mineral acids and hazardous solvents like chloroform (B151607), which were used in older methods. google.com This approach not only improves safety and reduces environmental impact but also achieves high conversion rates of over 95%. google.com

The table below contrasts a hypothetical traditional synthesis with a greener, catalytic approach for a generic glycine derivative, illustrating the benefits of applying green chemistry principles.

Table 2: Comparison of Traditional vs. Green Synthesis of a Glycine Derivative

| Metric | Traditional Synthesis (e.g., Stoichiometric Reagents) | Green Synthesis (e.g., Heterogeneous Catalysis) | Green Chemistry Principle Addressed |

|---|---|---|---|

| Reagents | Stoichiometric amounts of strong bases or alkylating agents. | Catalytic amounts of a recyclable catalyst (e.g., CeO₂, solid acid). | Catalysis, Waste Prevention |

| Atom Economy | Lower, due to formation of salt byproducts. | Higher, with fewer byproducts. | Atom Economy |

| Number of Steps | Often requires protection/deprotection steps. | Aims for direct, selective transformation in one step. | Reduce Derivatives |

| Solvents | Often uses hazardous chlorinated solvents (e.g., chloroform). | Prefers solvent-free conditions or benign solvents (e.g., ethanol, water). | Safer Solvents and Auxiliaries |

| Waste Generation | High (E-Factor is high); difficult-to-treat waste streams. | Low (E-Factor is low); catalyst can be filtered and reused. | Waste Prevention |

By embracing these methodological advancements, the synthesis of this compound and other valuable glycine derivatives can become more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Studies

Hydrolytic Transformations and Saponification Kinetics

The ester functional group in Glycine (B1666218), N,N-diethyl-, ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. researchgate.net The process involves the cleavage of the ester bond to yield N,N-diethylglycine and ethanol (B145695).

Factors Influencing Alkaline Hydrolysis Rates of Amino Acid Esters

Alkaline hydrolysis, or saponification, of esters is an irreversible reaction that proceeds to completion. acs.org This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521), to produce the corresponding carboxylate salt and alcohol. acs.org For amino acid esters, several factors significantly influence the rate and yield of this transformation.

Research into the hydrolysis of various esters, including complex molecules with ester functionalities, highlights the importance of reaction conditions. youtube.comnih.gov Key variables include the choice of alkali, its concentration, reaction temperature, and time. youtube.comnih.govlibretexts.org While strong alkalis like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, milder bases such as lithium hydroxide (LiOH) in solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727) can also be effective, sometimes offering better control and milder conditions. youtube.comnih.gov

An optimized study on a related diethyl ester compound found that using 0.3 M KOH at room temperature for 60 minutes resulted in a 95.6% yield of the diacid derivative, successfully avoiding the formation of by-products that occurred under other conditions. nih.gov This demonstrates that precise control of alkali concentration and reaction time is crucial for achieving high yields and purity. nih.gov The properties of the specific amino acid can also affect the outcome, as some amino acids are sensitive to degradation under harsh alkaline conditions. acs.org

Table 1: Factors Affecting Alkaline Hydrolysis of Amino Acid Esters

| Factor | Influence on Reaction | Examples/Observations | Citation |

| Type of Alkali | The choice of base can affect reaction rate and selectivity. | NaOH, KOH, and LiOH are commonly used. LiOH may be preferred for milder conditions. | youtube.comnih.gov |

| Alkali Concentration | Higher concentrations can increase reaction rate but may also lead to unwanted side reactions or degradation of sensitive molecules. | An optimal concentration of 0.3 M KOH was found for a related diethyl ester. | nih.govlibretexts.org |

| Temperature | Increased temperature generally accelerates the hydrolysis rate. | Reactions may be performed at room temperature or heated under reflux depending on the substrate's reactivity. | youtube.comlibretexts.org |

| Solvent | The solvent system can influence the solubility of the ester and the efficacy of the base. | Aqueous solutions, or mixtures with organic solvents like THF, dioxane, or methanol are used. | youtube.com |

| Reaction Time | Sufficient time is needed for the reaction to go to completion; however, prolonged times can promote by-product formation. | Optimal times can range from one hour to several hours. | youtube.comnih.gov |

Hydrolysis under Physiological Conditions (as observed for related compounds)

The stability of amino acid esters under physiological conditions (typically pH ~7.4) is a critical parameter, particularly for biological applications. Studies on related compounds, such as N-acetylproline ethyl esters, provide insight into this behavior. Research has shown that the hydrolytic stability of these esters is influenced by their chemical structure. wikipedia.org

For instance, investigations into C-terminal partially fluorinated ethyl esters of N-acetylproline revealed that hydrolysis occurs over a period of days at physiologically relevant pH levels below 8. wikipedia.org This relative stability allows for the measurement of other physicochemical properties in aqueous solutions. wikipedia.org The rate of hydrolysis can be significantly affected by substituents on the ester group; for example, increasing the fluorination of the ethyl group can increase the hydrolysis rate by up to two orders of magnitude due to the electron-withdrawing effects of fluorine atoms. wikipedia.org This suggests that the electronic properties of the ester group are a key determinant of its stability under physiological conditions.

Derivatization and Functionalization

Glycine, N,N-diethyl-, ethyl ester serves as a building block for the synthesis of more complex molecules through various derivatization and functionalization reactions.

Amide Bond Formation with other Molecules

The formation of an amide bond is a fundamental transformation in peptide chemistry and drug synthesis. acs.org While alkyl esters like ethyl esters are generally stable towards amines, they can be induced to form amides under specific conditions, such as high temperatures or in the presence of certain catalysts. youtube.com

One approach involves ester-mediated amide bond formation, where esters react with amino acids to form depsipeptides, which contain both ester and amide linkages. libretexts.orgnih.gov This process can be driven by wet-dry cycles, mimicking prebiotic conditions, where the ester linkage is preferentially hydrolyzed in the wet phase, leading to an enrichment of amide bonds over time. libretexts.orgnih.gov Another area of research involves the direct functionalization of the α-C–H bond of glycine derivatives. While a copper-catalyzed arylation reaction was shown to be ineffective for an N-PMP glycine ethyl ester, other studies have demonstrated that the α-C–H bond of tertiary amines and glycine derivatives can be successfully alkylated. acs.org

Generation of Novel β-Lactam Structures

β-Lactams are a class of compounds of significant interest, most notably as the core structure of penicillin and related antibiotics. A primary route to synthesizing these four-membered rings is the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine.

In this context, amino acid esters are valuable precursors. For example, D-phenylalanine ethyl ester has been used in a stereoselective Staudinger reaction with phthalimidoacetyl chloride (which forms a ketene in situ) to produce a monocyclic β-lactam as a single stereoisomer. This methodology can be applied to this compound. The reaction would involve the formation of an imine from a suitable aldehyde, followed by cycloaddition with a ketene generated from an acyl chloride in the presence of a base like triethylamine (B128534). The specifics of the reactants and conditions would determine the substitution pattern and stereochemistry of the resulting β-lactam ring.

Exploration of Diels-Alder Type Reactions with Zinc Enolates

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. The exploration of using zinc enolates derived from this compound in such reactions is a topic of synthetic interest. However, a review of the available literature does not provide specific examples of this transformation. While zinc enolates of α-halo esters are famously used in the Reformatsky reaction to react with carbonyls and imines, their application as dienophiles in Diels-Alder type reactions is not well-documented. libretexts.org Similarly, while cycloaddition reactions of glycine ester enolates (typically lithium enolates) have been studied, these have generally been [3+2] cycloadditions to form five-membered rings like prolines, rather than the six-membered rings characteristic of a Diels-Alder reaction. wikipedia.org

Mechanisms of Biological Interactions (e.g., activated N,N-diethylglycine)

The biological interactions of the N,N-diethylglycine moiety are notably demonstrated through studies of the pro-drug propacetamol (B1218958). Propacetamol is a N,N-diethylester of acetaminophen (B1664979) designed for intravenous administration. ebi.ac.uk In the body, it is rapidly hydrolyzed by plasma esterases into two components: the active analgesic acetaminophen and N,N-diethylglycine. ebi.ac.uk

Initially considered pharmacologically inactive, N,N-diethylglycine has been identified as the causative agent in contact dermatitis observed in some patients treated with propacetamol. ebi.ac.uk The mechanism for this skin sensitization involves propacetamol itself acting as an "activated form of N,N-diethylglycine". ebi.ac.uk In this activated state, the N,N-diethylglycine portion of the propacetamol molecule is transferred to nucleophilic residues on skin proteins, forming haptens that can elicit an immune response. ebi.ac.uk Patch tests with an activated form, N,N-diethylglycine phenyl ester, confirmed this mechanism, as patients allergic to propacetamol showed positive reactions to this compound. ebi.ac.uk

Table 2: Biological Interaction Summary

| Interacting Molecule/System | Mechanism of Interaction | Observed/Hypothesized Effect | Source |

|---|---|---|---|

| Skin Proteins | Propacetamol (as activated N,N-diethylglycine) transfers the N,N-diethylglycine moiety to nucleophilic protein residues. | Allergic contact dermatitis (hapten formation). | ebi.ac.uk |

| Glycine Transporter 1 (GlyT1) | N,N-diethylglycine acts as a substrate, potentially inhibiting glycine reuptake. | Potential enhancement of glycinergic neurotransmission and contribution to analgesia. | ebi.ac.uk |

Applications in Advanced Chemical and Biomedical Research

Medicinal Chemistry and Drug Development

The unique structural attributes of Glycine (B1666218), N,N-diethyl-, ethyl ester make it a cornerstone in medicinal chemistry, particularly in the development of new therapeutic agents. Its applications range from being a key precursor in the synthesis of established drugs to a foundational scaffold for designing novel bioactive compounds.

Glycine, N,N-diethyl-, ethyl ester is a critical intermediate in the synthesis of various pharmaceuticals. Its role as a precursor is exemplified in the production of local anesthetics and antiarrhythmic drugs. A notable example is its connection to the synthesis of Lidocaine, a widely used local anesthetic. nih.govsandiego.edu Although various synthetic routes to Lidocaine exist, some pathways utilize precursors that are structurally related to N,N-diethylglycine derivatives. nih.govumass.edu The synthesis of Lidocaine involves the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline, highlighting the importance of the N,N-diethylglycine scaffold. nih.gov

The general process for synthesizing local anesthetics like Lidocaine often starts with commercially available compounds like 2,6-dimethylaniline, which is then reacted to form an intermediate that can subsequently be coupled with a diethylamine (B46881) moiety. umass.educerritos.edu This underscores the importance of the core components found in this compound for building the final drug molecule.

The scaffold of this compound is instrumental in the design of new therapeutic agents. sielc.com Medicinal chemists utilize its structure as a starting point for creating novel molecules with potential therapeutic value. The dialkylamino group is a characteristic feature in a diverse array of medicinal agents, including antihistamines and antimalarial compounds. cerritos.edu

By modifying the core structure of this compound, researchers can synthesize libraries of new compounds to be screened for various biological activities. This process of derivatization allows for the fine-tuning of properties such as lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. cymitquimica.com

Derivatives of this compound are pivotal in the development of local anesthetics and analgesics. nih.gov The classic local anesthetic, Lidocaine, is a derivative of N,N-diethylglycine and 2,6-dimethylaniline. nih.gov Its mechanism of action involves blocking voltage-gated sodium channels in neurons, which prevents the transmission of pain signals. nih.govnih.gov

Research in this area continues to evolve, with scientists designing new derivatives to enhance efficacy and reduce side effects. Studies have explored various N,N-dialkyl derivatives of glycine in the quest for new local anesthetics, some of which also exhibit antiarrhythmic properties by acting on sodium, potassium, and calcium channels. nih.gov The development of these compounds often involves creating ester derivatives with varying alkyl groups to optimize their anesthetic activity. nih.gov

Table 1: Examples of Glycine Derivative Scaffolds in Anesthetic Development

| Scaffold Base | Resulting Compound Class | Therapeutic Action | Reference |

|---|---|---|---|

| N,N-diethylglycine | Anilide Local Anesthetics (e.g., Lidocaine) | Local Anesthesia, Antiarrhythmic | nih.gov |

| N,N-dialkyl glycine derivatives | Novel Local Anesthetics | Local Anesthesia, Antiarrhythmic | nih.gov |

This compound and its analogs serve as valuable building blocks in the synthesis of peptides and modified amino acids. orgsyn.orgmedchemexpress.com Amino acid esters, in general, are fundamental components in peptide synthesis, where they act as the carboxyl-component in the formation of peptide bonds. google.com

The process often involves protecting the amino group of one amino acid and activating the carboxyl group to react with the amino group of another amino acid ester. sci-hub.se Glycine ethyl ester hydrochloride, a related compound, is frequently used in the synthesis of peptides and other complex molecules like pyrethroid pesticides. guidechem.comnih.gov

Furthermore, these glycine derivatives can be used to create non-natural or modified amino acids. These modified amino acids are then incorporated into peptides to enhance their stability, confer new biological activities, or create peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. researchgate.net

Table 2: Application of Glycine Esters in Synthesis

| Starting Material | Application | Resulting Product | Reference |

|---|---|---|---|

| Glycine ethyl ester hydrochloride | Peptide Synthesis | Dipeptides, Tripeptides | google.com |

| N-[2-(Fmoc)aminoethyl]glycine esters | Peptide Nucleic Acid (PNA) Synthesis | PNA Monomers | researchgate.net |

| Glycine ethyl ester hydrochloride | Synthesis of Caffeoylquinic Acid Derivatives | Potential Hypolipidemic Agents | nih.gov |

The derivatization of this compound has led to the discovery of compounds with a wide range of biological activities beyond local anesthesia.

Derivatives of glycine have shown promise as antimicrobial agents. nih.gov Glycine itself is known to have antibacterial properties, often by inhibiting the synthesis of the bacterial cell wall component, peptidoglycan. dergipark.org.tr Research has explored how modifying the basic glycine structure can lead to compounds with enhanced or specific antimicrobial activity.

For instance, certain glycine ester derivatives containing a tetrahydropyrene ring have demonstrated antifungal activity. nih.gov While research into the specific antimicrobial properties of this compound derivatives is ongoing, the broader class of amino acid derivatives represents a promising area for the development of new antibiotics and antifungals. nih.govdergipark.org.tr

Research into Biological Activities of Derivatives

Anti-inflammatory Potential

| Compound | Reported Anti-inflammatory Mechanism | Key Findings |

| Glycine | Modulation of immune cell function; Inhibition of pro-inflammatory cytokine production. irjmets.comresearchgate.netnih.gov | Suppresses activation of macrophages and the release of TNF-α and IL-6. irjmets.comresearchgate.net |

| Glycine Esters | Inhibition of NF-κB activation. irjmets.com | Reduces the production of pro-inflammatory cytokines and chemokines. irjmets.com |

It is important to note that these findings relate to glycine and general glycine esters, and further research is required to determine if this compound exhibits similar anti-inflammatory potential.

Anticancer Activity

Direct investigations into the anticancer activity of this compound are scarce. However, the metabolic pathways involving glycine are increasingly recognized as crucial for cancer cell proliferation. nih.govnih.gov Rapidly proliferating cancer cells often exhibit an increased demand for glycine. nih.gov This is because glycine is essential for the synthesis of purines, the building blocks of DNA and RNA, and also contributes to the cellular antioxidant defense system through glutathione (B108866) synthesis. nih.gov

Studies have shown that antagonizing glycine uptake or its mitochondrial biosynthesis can preferentially inhibit the proliferation of fast-growing cancer cells. nih.govnih.gov For instance, silencing the mitochondrial enzyme SHMT2, which is involved in glycine synthesis, has been shown to slow the proliferation of various cancer cell lines. nih.gov Furthermore, dietary glycine has been found to inhibit the growth of colorectal cancer liver metastases in animal models, suggesting an antiangiogenic mechanism. mdpi.com

While these findings are promising, it is crucial to underscore that they pertain to glycine itself. The specific effects of this compound on cancer cells have not been reported. One study on a more complex organic ester, O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride, did demonstrate significant tumoricidal activity against murine breast cancer cells, suggesting that ester derivatives can possess anticancer properties. oncotarget.comresearchgate.net

| Compound/Strategy | Reported Anticancer Mechanism | Key Findings |

| Glycine Deprivation | Impairment of purine (B94841) synthesis and antioxidant defense. nih.govnih.gov | Preferentially slows the proliferation of rapidly dividing cancer cells. nih.govnih.gov |

| Dietary Glycine | Antiangiogenic activity. mdpi.com | Reduced tumor volume in experimental colorectal liver metastasis. mdpi.com |

| O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride | Induction of apoptosis and inhibition of proliferation. oncotarget.comresearchgate.net | Significant tumoricidal activity in breast cancer models. oncotarget.comresearchgate.net |

Antioxidant Capacity

There is no specific research available on the antioxidant capacity of this compound. However, the antioxidant properties of amino acids and their derivatives are a subject of ongoing research. Some amino acids, such as tryptophan, methionine, and cysteine, have been shown to possess notable antioxidant activity. nih.gov One study on amino acid derivatives found that esterification of the carboxylic acid group can increase the lipophilicity of the molecule, which in some cases, leads to stronger antioxidant activity in lipid-based systems. cabidigitallibrary.org For instance, methyl 3-aminopropanoate showed stronger activity than its parent compound, β-alanine, in soybean oil. cabidigitallibrary.org This suggests that the ethyl ester group in this compound might influence its antioxidant potential, although this remains to be experimentally verified. Glycine itself contributes to the primary cellular antioxidant, glutathione, but is not considered a potent direct antioxidant. nih.gov

Biochemical and Biological Systems

The specific roles of this compound in biochemical and biological systems have not been extensively characterized. However, the functions of its parent compound, glycine, are well-established.

Studies Related to Cell Biology and Biochemistry

Currently, there are no specific studies focusing on the role of this compound in cell biology and biochemistry. Theoretical studies on the pyrolysis of N,N-dimethylglycine ethyl ester suggest a two-step decomposition process, but this provides limited insight into its biological behavior. researchgate.net The parent compound, glycine, is a fundamental component of proteins and plays a crucial role in the synthesis of other vital biomolecules, including creatine (B1669601) and purine nucleotides. nih.gov

Investigation of Neurotransmission Pathways

There is no direct evidence linking this compound to the investigation of neurotransmission pathways. However, glycine itself is a major neurotransmitter in the central nervous system, exhibiting both inhibitory and excitatory functions. nih.govkenhub.com It acts as an inhibitory neurotransmitter primarily in the spinal cord and brainstem by activating glycine receptors, which are chloride ion channels. kenhub.comnih.gov Additionally, glycine is a crucial co-agonist at NMDA receptors, which are involved in excitatory glutamatergic neurotransmission, learning, and memory. nih.govpatsnap.com

Glycine transporters (GlyT1 and GlyT2) regulate the concentration of glycine in the synaptic cleft. patsnap.com Inhibitors of these transporters are being investigated as potential therapeutic agents for neurological and psychiatric disorders, as they can enhance glycinergic neurotransmission. patsnap.com The structural similarity of N,N-diethylglycine, a metabolite of some drugs, to glycine transporter substrates suggests a potential interaction, but this has not been explored for this compound. ebi.ac.uk

Carboxyl-Footprinting Studies in Protein Analysis (using Glycine ethyl ester)

A closely related compound, Glycine ethyl ester (GEE) , is a key reagent in a powerful technique for studying protein structure and dynamics known as carboxyl-footprinting mass spectrometry. nih.govresearchgate.net This method is used to identify the solvent-accessible carboxyl groups of glutamic acid and aspartic acid residues on the surface of a protein. nih.gov

The process involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl groups. These activated groups then react with GEE, resulting in a covalent modification that adds a specific mass tag (85 Da) to the residue. nih.gov By comparing the modification patterns of a protein in different conformational states (e.g., with and without a binding partner), researchers can map interaction interfaces and identify regions that undergo structural changes. acs.orgnih.gov

This technique offers several advantages, including its ability to probe protein structure in complex biological matrices and its utility in studying large, dynamic protein complexes that are challenging to analyze by other structural biology methods like X-ray crystallography or NMR spectroscopy. nih.govresearchgate.net

| Technique | Reagent | Target Residues | Principle | Application |

| Carboxyl-Footprinting Mass Spectrometry | Glycine ethyl ester (GEE) and EDC | Solvent-accessible glutamic acid and aspartic acid | Covalent labeling of carboxyl groups to map protein surface accessibility. nih.govresearchgate.net | Studying protein conformation, protein-protein interactions, and epitope mapping. researchgate.netacs.orgnih.gov |

Interactions with Biological Macromolecules (e.g., DNA, HSA)

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacology and molecular biology. While direct and extensive research on this compound's interactions is limited, valuable insights can be drawn from studies on structurally related compounds and general principles of biomolecular interactions.

Interaction with DNA: Direct studies on the interaction between this compound and DNA are not prominent in the available literature. However, research into the parent compound, glycine ethyl ester, reveals potential mechanisms for DNA interaction under specific conditions. For instance, the nitrosation of glycine ethyl ester can produce reactive intermediates capable of alkylating DNA bases. nih.gov Treatment of glycine ethyl ester with acidified nitrite (B80452) can yield ethyl chloro(hydroximino)acetate (ECHA), an agent that has been shown to alkylate guanosine (B1672433), a fundamental component of DNA. nih.gov This derivative demonstrated weak but significant mutagenicity in both Salmonella typhimurium and mammalian cell assays. nih.gov Such findings suggest that, while not directly implicating this compound, derivatives of its core structure could potentially interact with genetic material.

Table 1: Research Findings on a Derivative of a Related Compound (Glycine Ethyl Ester) and its DNA Interaction

| Finding | Resulting Compound | Observed Interaction | Significance | Source |

| Nitrosation of Glycine Ethyl Ester | Ethyl chloro(hydroximino)acetate (ECHA) | Alkylated guanosine residues in DNA. | Showed weak but significant mutagenicity in S. typhimurium and V79 mammalian cells. | nih.gov |

Interaction with Human Serum Albumin (HSA): Human Serum Albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous substances, including drugs. rsc.org The binding of a compound to HSA can significantly influence its stability, and distribution in the body. nih.govnih.gov While specific studies detailing the binding affinity and interaction sites of this compound with HSA are not detailed in the reviewed literature, the principles of such interactions are well-established. For many compounds, binding to HSA reduces their cytotoxicity and facilitates transport through the bloodstream. nih.gov The interaction is often driven by hydrophobic and electrostatic forces. nih.gov Given the lipophilic nature imparted by its diethyl and ethyl groups, it is plausible that this compound could interact with the hydrophobic pockets of HSA. cymitquimica.com

Material Science and Specialized Formulations

The unique chemical structure of this compound, featuring both a lipophilic character and a polar amino group, lends itself to various applications in material science and the formulation of specialized chemical mixtures. cymitquimica.com

Potential in Drug Delivery Systems

The utility of glycine esters in enhancing the delivery of therapeutic agents has been noted, particularly for topical applications. Research into the closely related compound, N,N-dimethyl glycine ester, highlights its role as a novel dermal osmosis accelerator. google.com This property is crucial for transdermal drug delivery, where the objective is to facilitate the passage of active pharmaceutical ingredients through the skin barrier. google.com

These glycine derivatives can be incorporated into various formulations to improve the absorption of medications. google.com Their ability to enhance skin penetration can lead to a strengthened drug effect. google.com

Table 2: Potential Applications of a Related Glycine Ester in Drug Delivery

| Application Area | Formulation Type | Function | Source |

| Medicine / Makeup | Creams, Pastes, Liniments | Strengthens the osmotic absorption effect of medicine to the skin. | google.com |

| Agrochemicals | Plant Nutrition Liquid | Strengthens the absorption of nutrients by the plant. | google.com |

Use in Formulations (e.g., enhancing solubility and stability)

The physical and chemical properties of this compound make it a candidate for use as an excipient in various formulations. As an amino acid derivative with ethyl groups on both the nitrogen and the ester function, it possesses greater lipophilicity compared to the parent glycine molecule. cymitquimica.com This characteristic is advantageous for its use as a solvent or co-solvent to enhance the solubility of other compounds that are poorly soluble in aqueous media. cymitquimica.com

Table 3: Properties of this compound Relevant to Formulations

| Property | Description | Implication for Formulations | Source |

| Physical State | Colorless to pale yellow liquid. | Ease of incorporation into liquid formulations. | cymitquimica.com |

| Solubility | Soluble in organic solvents. | Can be used to dissolve other lipophilic compounds. | cymitquimica.com |

| Lipophilicity | Increased compared to glycine due to ethyl groups. | Enhances solubility of non-polar active ingredients. | cymitquimica.com |

| Functional Groups | Tertiary amine, Ester | Amine group provides mild basicity; ester group is subject to hydrolysis, affecting stability. | cymitquimica.com |

Computational and Spectroscopic Characterization

Quantum Chemical and Computational Modeling

Quantum chemical and computational modeling are powerful theoretical tools used to predict and understand the geometric, electronic, and energetic properties of molecules. While specific computational studies focusing exclusively on Glycine (B1666218), N,N-diethyl-, ethyl ester are not prominent in the literature, the methodologies can be understood from studies on closely related analogs, such as N,N-dimethylglycine ethyl ester.

These computational investigations typically employ ab initio or Density Functional Theory (DFT) methods to model molecular behavior. For instance, studies on the pyrolysis mechanism of N,N-dimethylglycine ethyl ester have utilized ab initio calculations at the MP2/6-31+G* level to explore the reaction pathway in the gas phase. Such calculations can elucidate complex reaction mechanisms, identifying them as stepwise or concerted processes. In the case of the dimethyl analog, the pyrolysis was shown to be a stepwise process, with the initial decomposition into N,N-dimethylglycine and ethylene (B1197577) being the rate-controlling step.

These computational approaches allow for the determination of:

Optimized Geometries: Calculating the most stable three-dimensional arrangement of atoms.

Relative Energies: Comparing the stability of different conformers or isomers.

Transition State Structures: Identifying the high-energy structures that connect reactants to products, which is crucial for understanding reaction kinetics.

Spectroscopic Properties: Predicting vibrational frequencies (for IR spectra) and NMR chemical shifts, which can aid in the interpretation of experimental data.

By applying these established computational methods, a detailed theoretical understanding of the structure, stability, and reactivity of Glycine, N,N-diethyl-, ethyl ester can be achieved, complementing the insights gained from experimental spectroscopic techniques.

Density Functional Theory (DFT) Studies on Optimized Structures

While specific DFT studies on this compound are not extensively detailed in the available literature, research on closely related compounds like N,N-dimethylglycine methyl ester and Glycine Methyl Ester Hydrochloride (GMEHCl) offers valuable insights. For GMEHCl, DFT-B3LYP calculations utilizing the 6–31++G (d,p) basis set have been employed to determine the molecule's optimized geometry. researchgate.net Similarly, studies on N,N-dimethylglycine methyl ester have used the DFT(B3LYP)/6-311++G** level of theory to predict stable conformers. researchgate.net These methodologies are standard for calculating the structural and vibrational properties of such molecules, and the computed vibrational frequencies are often assessed by comparison with experimental FT-IR and FT-Raman spectra to validate the theoretical model. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity.

For the related compound Glycine Methyl Ester Hydrochloride, HOMO-LUMO analysis has been performed as part of its characterization. researchgate.net In a broader context, studies on the parent molecule, glycine, have shown that conformational changes significantly affect a specific set of outer valence orbitals. nih.gov For instance, wave functions generated from the B3LYP/TZVP model for glycine conformers revealed that each rotational process produced a unique set of "fingerprint" orbitals. nih.gov Specifically, orbitals 16a' (HOMO) and 15a' (next-highest occupied molecular orbital or NHOMO) were identified as fingerprint orbitals for the C-C bond rotation. nih.gov Such analyses for this compound would similarly elucidate its electronic behavior and reactivity hotspots.

Topological Parameters Analysis (AIM, ELF, LOL, RDG)

Detailed topological analyses using methodologies such as Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), or Reduced Density Gradient (RDG) for this compound have not been prominently featured in the surveyed scientific literature. However, related analytical methods have been applied to similar compounds. For example, the molecular surface and hydrogen bonding interactions in the Glycine Methyl Ester Hydrochloride crystal structure were investigated using Hirshfeld Surfaces and 2D fingerprint plots, which serve a similar purpose of visualizing and quantifying intermolecular interactions. researchgate.net

Conformational Analysis and Potential Energy Surface Scanning

Conformational analysis is vital for understanding the flexibility and stable states of a molecule. Potential Energy Surface (PES) scanning is a computational technique used to explore these conformational landscapes and identify low-energy structures. uni-muenchen.deq-chem.comsemanticscholar.orgresearchgate.net

A detailed study on the closely related N,N-dimethylglycine methyl ester revealed the presence of different stable conformers depending on the physical state. researchgate.net In the gaseous phase, theoretical predictions indicated that the most stable conformer (ASC) possesses an ester group in a cis configuration. The next most stable form is the GSC conformer. researchgate.net Interestingly, in condensed media such as a low-temperature solid state or isolated in an inert gas matrix, the relative stability is reversed, with the more polar GSC form becoming the ground state. researchgate.net This highlights the significant influence of the surrounding environment on conformational preference. A PES scan for this molecule was calculated at the DFT(B3LYP)/6-311++G** level to map the energy profile for internal rotation and interconversion between these conformers. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties are of interest for applications in photonics and optoelectronics. While some glycine derivatives, such as γ-glycine, are known for their NLO properties, specific theoretical predictions or experimental measurements of the NLO characteristics for this compound are not described in the examined literature. academicjournals.org The investigation of NLO properties often involves studying parameters like polarizability and hyperpolarizability through both theoretical calculations and experimental techniques such as the Kurtz powder test. academicjournals.orgajchem-a.com

Structural Elucidation via X-ray Crystallography (for related zinc enolates)

While a crystal structure for this compound itself is not discussed, the structure of a related zinc enolate has been elucidated via X-ray crystallography. The reaction between cyclopentadienyl(ethyl)zinc and ethyl N,N-diethylglycinate resulted in an unexpected product: the ethylzinc (B8376479) enolate of 1-(1-(2,4-cyclopentadienyl))-2-diethylamino-1-ethanone. uu.nl The determination of its crystal structure provided definitive proof of its molecular configuration, contributing to the understanding of the reactivity of zinc enolates derived from this glycine ester. uu.nl The Reformatsky reaction is a classic example where zinc enolates are generated in situ from α-halo esters and zinc metal. beilstein-journals.org

Molecular Docking and Binding Energy Assessments

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand potential biological activity.

Direct molecular docking studies for this compound were not found. However, research on novel amide derivatives synthesized from glycine ethyl ester provides insight into the potential interactions of related structures. semanticscholar.orgresearchgate.net These derivatives were docked with the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 1CVU). semanticscholar.orgresearchgate.net The binding energies for these compounds were compared against standard COX-2 inhibitors, celecoxib (B62257) and rofecoxib. semanticscholar.orgresearchgate.net

The table below summarizes the calculated binding energies for these related amide derivatives.

| Compound | Binding Energy (kJ/mol) |

| 2-amino-N-(nitrophenyl)acetamide | -5.8 |

| 2-amino-N-(6-methylpyridin-2-yl) acetamide | -6.2 |

| N,N'-(1,4-phenylene)bis(2-aminoacetamide) | -7.2 |

| N,N'-(6-chloropyrimidine-2,4-diyl)bis(2-aminoacetamide) | -7.4 |

| 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide | -7.6 |

| Celecoxib (Standard Drug) | -8.0 |

| Rofecoxib (Standard Drug) | -8.2 |

This data is for amide derivatives of ethyl glycinate (B8599266), not this compound. Data sourced from semanticscholar.orgresearchgate.net

Additionally, a study on Glycine Methyl Ester Hydrochloride involved docking analysis with the Human estrogen receptor, indicating that this related small molecule interacts effectively with the macromolecule's binding site. researchgate.net These studies suggest that derivatives of glycine esters can be viable candidates for interacting with biological targets.

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Modeling

Due to a lack of direct experimental data on the pharmacokinetics of this compound, computational (in silico) models are employed to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are based on its physicochemical characteristics and comparisons with structurally related compounds.

Absorption

The absorption of a compound following oral administration is a critical determinant of its bioavailability. In silico models predict gastrointestinal absorption based on physicochemical properties such as lipophilicity (log P), molecular weight, and polar surface area.

Predicted Physicochemical Properties for Absorption:

| Property | Predicted Value | Implication for Absorption |

| Molecular Weight | 159.23 g/mol nih.gov | Favorable for passive diffusion across the intestinal membrane. |

| logP (octanol/water) | 1.3 nih.gov | Indicates moderate lipophilicity, suggesting good potential for absorption. |

| Polar Surface Area (PSA) | 29.5 Ų nih.gov | Low PSA is generally associated with higher membrane permeability. |

| Water Solubility | Log10WS: -1.79 epa.gov | Moderate water solubility is necessary for dissolution in the gastrointestinal fluids prior to absorption. |

Based on these properties, this compound is predicted to have good oral absorption. Its moderate lipophilicity and low molecular weight align with the characteristics of well-absorbed small molecules.

Distribution

Following absorption, a compound is distributed throughout the body. Key factors influencing distribution include plasma protein binding and the ability to cross biological membranes like the blood-brain barrier.

Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its pharmacological activity and clearance. Quantitative Structure-Activity Relationship (QSAR) models are often used to predict PPB. For small molecules, lipophilicity is a significant determinant of plasma protein binding nih.gov. Given the moderate lipophilicity of this compound, a moderate degree of plasma protein binding is anticipated.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is crucial for centrally acting agents. Prediction of BBB penetration is complex, with numerous in silico models available that consider factors like lipophilicity, molecular size, and hydrogen bonding capacity acs.orgnih.govfrontiersin.orgsnmjournals.orgoup.com. The physicochemical properties of this compound suggest a potential for BBB penetration.

Predicted Distribution Characteristics:

| Parameter | Predicted Outcome | Rationale |

| Plasma Protein Binding | Moderate | Based on its moderate lipophilicity (logP of 1.3). |

| Blood-Brain Barrier (BBB) Penetration | Likely | Favorable physicochemical properties (low molecular weight, moderate lipophilicity). |

| Volume of Distribution (Vd) | Moderate to High | Expected to distribute into tissues beyond the plasma volume. |

Metabolism

Metabolism is the biotransformation of a compound, primarily in the liver, by enzymes such as the cytochrome P450 (CYP) superfamily mdpi.com. The structure of this compound, featuring an ethyl ester and a tertiary amine, suggests several potential metabolic pathways.

Predicted Metabolic Pathways:

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by esterases, primarily carboxylesterases, which are abundant in the liver, plasma, and other tissues. This would lead to the formation of N,N-diethylglycine and ethanol (B145695) drugbank.com.

N-dealkylation: The N,N-diethylamino group can undergo oxidative dealkylation mediated by cytochrome P450 enzymes, particularly from the CYP3A and CYP2D subfamilies researchgate.net. This process would remove one or both ethyl groups, forming N-ethylglycine ethyl ester and glycine ethyl ester, respectively.

Predicted Metabolites:

| Metabolite | Formation Pathway |

| N,N-diethylglycine | Ester Hydrolysis |

| Ethanol | Ester Hydrolysis |

| N-ethylglycine ethyl ester | N-dealkylation |

| Glycine ethyl ester | N-dealkylation |

The primary route of metabolism is likely to be ester hydrolysis due to the widespread presence and high activity of esterases.

Excretion

The final stage of a compound's journey through the body is excretion, which is the removal of the parent compound and its metabolites, primarily through the kidneys (renal excretion) or in the feces (biliary excretion).

Predicted Excretion Profile:

Renal Clearance: The parent compound and its more polar metabolites, such as N,N-diethylglycine, are expected to be eliminated by the kidneys nih.govnih.gov. The extent of renal clearance will depend on factors like glomerular filtration rate and active tubular secretion.

Biliary Excretion: For more lipophilic compounds or high molecular weight metabolites, biliary excretion can be a significant route of elimination. However, for a small molecule like this compound and its predicted primary metabolites, renal excretion is likely to be the predominant pathway.

Summary of Predicted ADME Properties:

| ADME Parameter | Predicted Characteristic |

| Absorption | Good oral absorption |

| Distribution | Moderate plasma protein binding, likely to cross the BBB |

| Metabolism | Primarily by ester hydrolysis to N,N-diethylglycine, with potential for N-dealkylation |

| Excretion | Primarily renal excretion of the parent compound and its metabolites |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of Glycine (B1666218), N,N-diethyl-, ethyl ester (also known as Ethyl N,N-diethylglycinate) is an area of active research, with a focus on improving efficiency, yield, and sustainability. google.comchemicalbook.com Traditional methods often involve the reaction of monochloroacetic acid with a high-fatty alcohol in the presence of triethylamine (B128534) and anhydrous chloroform (B151607) to produce chloracetate, which is then reacted with diethylamine (B46881). google.com However, these methods can be time-consuming and may involve hazardous reagents.

Recent advancements have explored alternative catalysts and reaction conditions to overcome these limitations. One promising approach involves the use of silica (B1680970) gel sulfonic acid as a catalyst for the esterification of N,N-dimethyl glycine with fatty alcohols. google.com This method has demonstrated high yields (88%) and purity (>99%) for the synthesis of related N,N-dimethyl glycine esters. google.com While this specific example relates to the dimethyl derivative, the underlying principle of using solid acid catalysts presents a viable and more environmentally friendly alternative for the synthesis of the diethyl compound as well.

Another improved method involves a solid-liquid phase transfer catalysis reaction of chloroacetyl chloride and an alcohol, followed by a reaction with dimethylamine (B145610) gas. google.com This has been shown to produce N,N-dimethylamino acetic acid esters with yields ranging from 80.8% to 86.1%. google.com The adaptation of this phase-transfer catalysis approach for the synthesis of Glycine, N,N-diethyl-, ethyl ester could offer significant advantages in terms of reaction time and efficiency.

Further research is also being conducted on one-step peptide synthesis methods using reagents like N-ethyl-5-phenylisoxazolium-3'-sulfonate, which could be applicable to the synthesis of glycine derivatives. orgsyn.org These methods aim to simplify the synthetic process by avoiding the need for isolating and purifying intermediate products.

The table below summarizes some of the synthetic methodologies being explored for glycine esters.

| Methodology | Catalyst/Reagent | Key Features | Reported Yield |

| Traditional Esterification | Triethylamine, Chloroform | Two-step process | 72% - 94% google.com |

| Solid Acid Catalysis | Silica Gel Sulfonic Acid | Greener approach, high purity | 88% google.com |

| Phase-Transfer Catalysis | Not specified | Reduced reaction time | 80.8% - 86.1% google.com |

| One-Step Peptide Synthesis | N-ethyl-5-phenylisoxazolium-3'-sulfonate | Simplified procedure | Not specified for this compound orgsyn.org |

Advanced Studies on Biological Interactions and Mechanism of Action

While the primary focus of research on this compound has been on its synthesis and chemical properties, there is growing interest in its potential biological activities. As a derivative of glycine, the simplest amino acid, it is plausible that this compound could interact with biological systems in various ways. cymitquimica.comnih.gov Glycine itself is known to have immunomodulatory and anti-inflammatory properties, and it plays a role in preventing conditions like hair loss and insomnia. semanticscholar.org

Studies on related N-arylcinnamamides have shown that structural modifications can lead to significant antibacterial activity. mdpi.com For instance, the introduction of chlorine atoms into the structure of these compounds resulted in a broader spectrum of action and higher antibacterial efficacy. mdpi.com This suggests that targeted modifications of the this compound structure could yield compounds with specific biological functions.

Molecular docking studies have been employed to investigate the potential interactions of glycine ethyl ester derivatives with biological targets. semanticscholar.org For example, the binding energies of synthesized ethyl-glycinate amide derivatives with the COX-2 enzyme have been calculated and compared to standard drugs like celecoxib (B62257) and rofecoxib. semanticscholar.org Such computational approaches can help to identify potential therapeutic targets for this compound and its analogues.

The increased lipophilicity of this compound compared to glycine, due to the presence of the ethyl groups, may enhance its ability to cross biological membranes, potentially leading to different or more potent biological effects. cymitquimica.com Future research will likely focus on elucidating the specific molecular targets of this compound and understanding its mechanism of action at a cellular and systemic level. This could involve a range of in vitro and in vivo studies, including binding assays, enzyme inhibition studies, and animal models of disease.

Integration with AI and Machine Learning for Drug Discovery

The field of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govmdpi.comnih.gov These technologies offer powerful tools to accelerate the identification of new drug candidates, predict their properties, and optimize their development. nih.govijhespub.org For a compound like this compound, AI and ML can be applied in several key areas.

Predicting Physicochemical and Biological Properties: AI algorithms can be trained on large datasets of chemical compounds to predict properties such as solubility, bioavailability, toxicity, and biological activity. nih.govmdpi.com This can help to prioritize compounds for further experimental testing and reduce the time and cost of drug development. For instance, machine learning models can be used to predict the binding affinity of this compound derivatives to specific protein targets. nih.gov

Optimizing Synthesis Pathways: AI can also be used to optimize the chemical synthesis of drug candidates. preprints.org By analyzing existing reaction data, AI models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. preprints.org This can lead to more efficient and sustainable manufacturing processes for compounds like this compound.

The table below illustrates the potential applications of AI and ML in the research and development of this compound.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Predicting physicochemical and biological properties (e.g., solubility, toxicity, bioactivity). nih.govmdpi.com | Faster identification of promising drug candidates. |

| Virtual Screening | Rapidly screening large compound libraries for potential hits against a target. nih.gov | Increased efficiency in lead discovery. |

| De Novo Drug Design | Generating novel molecular structures with desired therapeutic properties. mdpi.com | Discovery of new and improved drug candidates. |

| Synthesis Optimization | Predicting optimal reaction conditions for chemical synthesis. preprints.org | More efficient and sustainable manufacturing. |

Exploration of Stereoselective Synthesis

While this compound is an achiral molecule, the introduction of chiral centers into its structure could lead to the development of stereoisomers with distinct biological activities. The exploration of stereoselective synthesis, which allows for the controlled production of a specific stereoisomer, is a significant and growing area of research in medicinal chemistry.

The principles of stereoselective synthesis are well-established in the synthesis of more complex amino acid derivatives and peptides. orgsyn.org For example, methods have been developed for the stereoselective synthesis of N-carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. orgsyn.org Adapting these methodologies to create chiral analogs of this compound could unlock new therapeutic possibilities.

The synthesis of chiral molecules often involves the use of chiral catalysts or starting materials. Future research in this area for this compound could involve:

Asymmetric Alkylation: Introducing a chiral center by the stereoselective addition of an alkyl group to a prochiral precursor.

Enantioselective Esterification: Using a chiral alcohol or a chiral catalyst to favor the formation of one enantiomer of an ester.

Kinetic Resolution: Separating a racemic mixture of a chiral derivative of this compound by reacting it with a chiral reagent that preferentially reacts with one enantiomer.

The development of stereoselective synthetic routes would be a crucial step towards understanding the structure-activity relationships of chiral derivatives of this compound and could lead to the identification of more potent and selective drug candidates.

Environmental and Green Chemistry Implications of Production and Use

The principles of green chemistry are increasingly influencing the design and implementation of chemical processes, with the goal of minimizing environmental impact. researchgate.netiolcp.com The production and use of this compound are not exempt from these considerations, and future research will undoubtedly focus on developing more sustainable practices.

Green Synthesis: As discussed in the section on novel synthetic methodologies, there is a clear trend towards the development of greener synthetic routes for glycine esters. google.com This includes the use of less hazardous solvents, recyclable catalysts, and more energy-efficient reaction conditions. researchgate.net For example, the use of solvents like ethyl acetate (B1210297), which is considered a "green solvent" due to its low environmental impact, is being encouraged. iolcp.com Similarly, ethyl lactate, which is biodegradable and has high solvency power, is another promising green solvent for pharmaceutical applications. uobasrah.edu.iq

Atom Economy: A key principle of green chemistry is maximizing atom economy, which means designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. researchgate.net Future research will likely focus on developing synthetic routes for this compound that have a higher atom economy, thereby reducing waste generation.